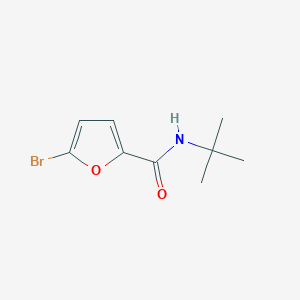

5-Bromo-N-(tert-butyl)-2-furamide

Description

Overview of Furan-based Heterocyclic Scaffolds in Synthetic Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. numberanalytics.comwikipedia.org Its aromatic character stems from the delocalization of one of the oxygen atom's lone electron pairs into the ring, which creates a 4n+2 aromatic system according to Hückel's rule. wikipedia.org However, the aromaticity of furan is less pronounced than that of benzene (B151609), thiophene, and pyrrole, which contributes to the lability of the furan ring. wikipedia.org

This unique electronic structure makes furan an electron-rich and essential building block in synthetic organic chemistry. numberanalytics.com It is considerably more reactive than benzene in electrophilic substitution reactions, a characteristic attributed to the electron-donating effect of the oxygen heteroatom. wikipedia.org Furan and its derivatives are key intermediates in the synthesis of a wide array of more complex molecules and materials. numberanalytics.comslideshare.net They participate in numerous reactions, including electrophilic substitutions, cycloadditions, and oxidations, offering diverse pathways for creating new compounds. numberanalytics.com The synthesis of the furan ring itself can be achieved through several classic methods, such as the Paal-Knorr synthesis, which involves the cyclization and dehydration of 1,4-diketones, and the Feist–Benary synthesis. wikipedia.orgpharmaguideline.com

Significance of the Furan-2-carboxamide Moiety in Chemical Transformations

The furan-2-carboxamide moiety is a significant structural motif in medicinal chemistry and materials science. This functional group consists of a furan ring substituted at the C2 position with a carboxamide group (-CONH-). This particular arrangement has been the focus of extensive research due to its presence in various biologically active compounds.

Recent studies have highlighted the utility of the furan-2-carboxamide scaffold in developing novel therapeutic agents. For instance, a diversity-oriented synthesis approach has been used to create collections of furan-2-carboxamides designed as bioisosteric replacements for the more metabolically labile furanone ring in antibiofilm agents. researchgate.netnih.govnih.gov Research has shown that certain furan-2-carboxamide derivatives, particularly carbohydrazides and triazoles, exhibit significant activity in inhibiting biofilm formation in pathogens like P. aeruginosa. nih.govnih.gov

Furthermore, the furan-2-carboxamide core structure is a key component in the synthesis of compounds with potential antimicrobial and anticancer properties. benthamdirect.commdpi.com For example, new series of carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable anti-fungal activity and significant anti-cancer effects against various human cancer cell lines. mdpi.com The versatility of the furan-2-carboxamide structure allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. researchgate.netmdpi.com

The Role of Halogenation within Furan Chemistry and its Academic Implications

Halogenation is a fundamental electrophilic substitution reaction in furan chemistry. pharmaguideline.com Due to furan's high reactivity, it reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve controlled mono-halogenation, milder reaction conditions are necessary, such as carrying out the bromination at low temperatures (-5°C) in a solvent like dioxane. pharmaguideline.com The position of substitution is influenced by existing substituents on the furan ring. Furans that have an electron-withdrawing substituent at the C2-position tend to direct bromination to the C5-position. pharmaguideline.com

The introduction of halogen atoms, such as bromine, onto the furan ring has significant academic implications as it provides a reactive handle for further chemical transformations. For example, 2-bromofuran (B1272941) serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. numberanalytics.com A comprehensive study on the intramolecular Furan Diels-Alder (IMDAF) reaction revealed that halogen substitution on the furan ring can be strategically used to facilitate the formation of highly functionalized cycloadducts. montclair.eduresearchgate.net This demonstrates that halogenation is a powerful tool for increasing molecular complexity and accessing novel chemical structures. The reaction of furan with bromine in different solvents can lead to different outcomes; in non-nucleophilic solvents, addition products can be observed at low temperatures, which then eliminate to form 2-bromofuran, while in hydroxylic solvents, the reaction can proceed through a different course involving addition and ring-opening. cdnsciencepub.com

Positional Context of 5-Bromo-N-(tert-butyl)-2-furamide within Furan Chemistry Research

The chemical compound this compound is situated at the intersection of the chemical principles outlined in the preceding sections. Its structure is composed of three key components: a furan ring, a carboxamide group at the C2 position, and a bromine atom at the C5 position.

The furan-2-carboxamide core places it within a class of compounds actively investigated for their biological activities. nih.govbenthamdirect.com

The N-(tert-butyl) group is a specific lipophilic substituent on the amide nitrogen, which can influence the compound's physical and biological properties.

The 5-bromo substitution pattern is a direct consequence of the directing effect of the electron-withdrawing N-(tert-butyl)-2-furamide group during electrophilic bromination of the furan ring. pharmaguideline.com

This compound is an example of a 5-bromofuran-2-carboxamide derivative, a class of molecules that has been synthesized and evaluated for potential antimicrobial applications. benthamdirect.com While extensive research dedicated solely to this compound is not widely documented in the academic literature, it is recognized as a versatile small molecule scaffold. cymitquimica.com Its structure represents a specific iteration within the broader and scientifically significant family of halogenated furan-2-carboxamides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrNO₂ cymitquimica.com |

| Molecular Weight | 246.1 g/mol cymitquimica.com |

| IUPAC Name | 5-bromo-N-(tert-butyl)furan-2-carboxamide |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Furan |

| Pyrrole |

| Thiophene |

| 2-Bromofuran |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-tert-butylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIZGHGFAMCKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356735 | |

| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356562-19-1 | |

| Record name | 5-bromo-N-tert-butylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Tert Butyl 2 Furamide and Analogous Structures

Strategies for the Construction of the 5-Bromo-2-furamide (B1330254) Core

Direct Bromination Approaches for Furan-2-carboxamides

Direct bromination of the furan (B31954) ring, specifically at the C5 position, is a common strategy. The furan ring is susceptible to electrophilic substitution reactions, including halogenation. csic.esuco.es However, controlling the regioselectivity and preventing polyhalogenation can be challenging due to the activated nature of the furan nucleus. quimicaorganica.org

The C5 position of the furan ring in 2-substituted furans is generally the most reactive site for electrophilic attack. This inherent reactivity simplifies the regioselective introduction of a bromine atom. The electron-withdrawing nature of the carboxamide group at the C2 position further deactivates the C3 and C4 positions towards electrophilic substitution, favoring bromination at C5.

Several brominating agents can be employed for this transformation. A method for the synthesis of 5-bromo-2-furaldehyde, a related compound, utilizes 1-butyl-3-methylimidazolium tribromide as the brominating agent. google.com This ionic liquid-based reagent offers a cleaner alternative to using elemental bromine directly, potentially improving reaction cleanliness and reducing environmental impact. google.com While this example pertains to the aldehyde, the principle can be extended to the corresponding carboxamide.

The success of direct bromination hinges on carefully optimized reaction conditions. Factors such as the choice of solvent, temperature, and the specific brominating agent play a crucial role. For instance, halogenation of furan can be performed at low temperatures with dilute halogens to minimize side reactions like polyhalogenation. quimicaorganica.org The use of N-bromosuccinimide (NBS) is another common and milder alternative to elemental bromine for achieving selective bromination.

Computational studies on the halogenation of furan in intramolecular Diels-Alder reactions have shown that the site of halogenation significantly influences reaction outcomes. nih.gov This underscores the importance of precise control over the halogenation step. The reaction conditions must be tailored to the specific substrate to maximize the yield of the desired 5-bromo product while minimizing the formation of undesired isomers and polybrominated species.

Synthesis via Pre-functionalized Furan Intermediates

An alternative and often more controlled approach involves the use of a furan ring that is already brominated at the C5 position. A key intermediate in this strategy is 5-bromo-2-furoic acid. nih.gov This compound serves as a versatile building block for the synthesis of various 5-bromo-2-furamide derivatives.

Introduction of the N-(tert-butyl) Moiety

Once the 5-bromo-2-furoyl core is established, the final step is the introduction of the N-(tert-butyl) group. This is typically achieved through an amidation reaction.

Amidation Reactions Utilizing tert-butylamine (B42293)

The most direct method for forming the amide bond is the reaction of an activated derivative of 5-bromo-2-furoic acid with tert-butylamine. Common activated forms of the carboxylic acid include the acyl chloride or the use of coupling agents.

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, an analog, is achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of a base like triethylamine (B128534). mdpi.com A similar approach can be envisioned for the synthesis of 5-Bromo-N-(tert-butyl)-2-furamide, where 5-bromo-2-furoyl chloride would be reacted with tert-butylamine.

Modern amidation methods often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need to prepare the more reactive acyl chloride. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. researchgate.net For instance, the synthesis of other furan-2-carboxamides has been accomplished by activating the carboxylic acid with carbonyldiimidazole (CDI) before adding the amine. nih.gov

The use of heterogeneous catalysts, such as Nb2O5, has also been reported for the direct amidation of carboxylic acids with amines, offering the advantage of catalyst reusability. researchgate.net These methods provide a broad scope for the synthesis of various amides, including those derived from sterically hindered amines like tert-butylamine.

Below is a table summarizing the key synthetic strategies:

| Step | Method | Key Reagents | Typical Intermediates |

| Construction of 5-Bromo-2-furamide Core | Direct Bromination of Furan-2-carboxamide | N-Bromosuccinimide (NBS), 1-butyl-3-methylimidazolium tribromide | Furan-2-carboxamide |

| Synthesis via Pre-functionalized Furan | 5-Bromo-2-furoic acid | 5-Bromo-2-furoyl chloride | |

| Introduction of N-(tert-butyl) Moiety | Amidation | tert-Butylamine, Coupling Agents (e.g., DCC, EDC, CDI) | 5-Bromo-2-furoic acid |

Multi-step Synthetic Sequences for this compound

A plausible and efficient multi-step synthesis for this compound commences with the commercially available 5-bromo-2-furoic acid. The synthetic sequence involves the activation of the carboxylic acid, followed by amidation with tert-butylamine.

Step 1: Synthesis of 5-Bromo-2-furoyl chloride

The initial step involves the conversion of 5-bromo-2-furoic acid to its more reactive acyl chloride derivative. This is a standard transformation in organic synthesis, often achieved by treatment with thionyl chloride (SOCl₂).

In a typical procedure, 5-bromo-2-furoic acid is suspended in an inert solvent, such as toluene, and treated with an excess of thionyl chloride. The reaction mixture is heated to reflux to drive the reaction to completion. The excess thionyl chloride and the solvent are then removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which can often be used in the subsequent step without further purification. prepchem.com

Step 2: Amidation of 5-Bromo-2-furoyl chloride with tert-butylamine

The second and final step is the formation of the amide bond. The prepared 5-bromo-2-furoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. The solution is then treated with tert-butylamine, often in the presence of a base like triethylamine or pyridine (B92270) to scavenge the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out at room temperature and gives the desired product, this compound, which can be purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactivity and Transformation Pathways of 5 Bromo N Tert Butyl 2 Furamide

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The substitution pattern on the ring, however, is significantly influenced by the electronic effects of the existing substituents.

Impact of Bromine and Amide Substituents on Electrophilic Reactivity

The reactivity of the furan ring in 5-Bromo-N-(tert-butyl)-2-furamide towards electrophiles is modulated by the competing electronic effects of the bromine atom and the N-(tert-butyl)amide group. pearson.com The furan oxygen atom, through its lone pair donation, strongly activates the ring towards electrophilic attack, preferentially at the C2 and C5 positions. pearson.comchemicalbook.com

The N-(tert-butyl)amide group at the C2 position is a deactivating group. The carbonyl moiety is electron-withdrawing through resonance, pulling electron density from the furan ring and thus reducing its nucleophilicity. Conversely, the bromine atom at the C5 position exhibits a dual electronic effect. It is an inductively electron-withdrawing group but a weakly deactivating ortho, para-director in electrophilic aromatic substitution due to the resonance donation of its lone pairs. masterorganicchemistry.com

Analysis of Competitive Reaction Pathways and Site Selectivity

Given the substitution pattern, electrophilic attack on this compound is expected to be challenging due to the deactivating nature of the amide group. However, if a reaction were to occur, the site of substitution would be determined by the directing effects of the existing substituents. The furan ring itself strongly directs incoming electrophiles to the C2 and C5 positions. chemicalbook.comresearchgate.net Since both these positions are already substituted, electrophilic attack would likely occur at the less sterically hindered and electronically favored of the remaining C3 and C4 positions.

The N-(tert-butyl)amide group at C2 would primarily direct incoming electrophiles to the C4 position (meta to the amide). The bromine atom at C5 would direct to the C3 and C4 positions (ortho and meta to the bromine, respectively). The convergence of these directing effects suggests that the C4 position is the most probable site for electrophilic substitution, should the reaction proceed. The C3 position would be the next most likely site. It is important to note that harsh reaction conditions may be required to overcome the deactivating effects of the substituents. researchgate.netnih.gov

Nucleophilic Substitution Reactions at the Bromine Position

The carbon-bromine bond at the C5 position of the furan ring is a key site for nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-furan with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This methodology is widely used for the formation of biaryl structures. The reaction with this compound would be expected to proceed under standard Suzuki-Miyaura conditions to yield 5-aryl- or 5-vinyl-N-(tert-butyl)-2-furamides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF | 80 | 78 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. nih.govnih.govmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromo-furan and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of aryl-alkyne derivatives.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 60 | 88 |

| 2 | 1-Hexyne | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | DBU | DMF | 80 | 75 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 70 | 90 |

Note: The data in this table is illustrative and based on typical conditions for Sonogashira reactions of aryl bromides. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the 5-bromo-furan with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with high stereoselectivity for the trans isomer. beilstein-journals.org

Table 3: Representative Conditions for Heck Reaction of this compound

Note: The data in this table is illustrative and based on typical conditions for Heck reactions of aryl bromides.

Other Nucleophilic Displacement Reactions involving C-Br Bonds

Beyond palladium-catalyzed reactions, the bromine atom can be displaced by other nucleophiles, although this often requires activation of the furan ring. Nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult. youtube.comlibretexts.orglibretexts.org However, in some cases, strong nucleophiles under forcing conditions can displace the bromide. For instance, reactions with alkoxides, thiolates, or amines under high temperatures or with the assistance of copper catalysts could potentially lead to the corresponding substitution products. nih.gov

Reactions Involving the Amide Functional Group

The N-(tert-butyl)amide group is generally stable but can undergo specific chemical transformations. The bulky tert-butyl group can sterically hinder reactions at the amide carbonyl and nitrogen. rsc.orghyphadiscovery.com

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-bromofuroic acid and tert-butylamine (B42293). This reaction typically requires heating. The steric hindrance from the tert-butyl group may necessitate more forcing conditions compared to less substituted amides.

Reduction: The amide can be reduced to the corresponding amine, 5-bromo-N-(tert-butyl)furan-2-yl)methanamine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction reduces the carbonyl group of the amide to a methylene (B1212753) group.

Reactions at the Amide Nitrogen: The N-H proton of the secondary amide can be deprotonated by a strong base to form an amidate anion. This anion can then react with electrophiles. However, the steric bulk of the tert-butyl group may influence the accessibility of the nitrogen and the subsequent reactivity of the amidate. nih.govresearchgate.net

Hydrolysis and Chemical Modifications of the Amide Linkage

The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the hydroxyl group is a weaker nucleophile than water attacking a protonated carbonyl.

For this compound, hydrolysis results in the formation of 5-bromo-2-furoic acid and tert-butylamine. The bulky tert-butyl group can introduce steric hindrance, potentially slowing the rate of hydrolysis compared to amides with smaller N-substituents.

Reduction Pathways of the Amide Carbonyl Group

The amide carbonyl group can be completely reduced to a methylene group (CH₂) to yield an amine. This transformation requires a powerful reducing agent due to the resonance stabilization of the amide group, which makes it less reactive than ketones or esters.

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The reaction typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize reactive intermediates and protonate the resulting amine. masterorganicchemistry.com The reduction of this compound with LiAlH₄ is expected to yield 5-bromo-N-(tert-butyl)-2-furanmethanamine.

Recent advancements in synthetic methodology have provided alternative, milder, and more chemoselective methods for amide reduction using various catalytic systems, often based on transition metals or boranes in combination with hydrosilanes. organic-chemistry.orgdiva-portal.org These methods can offer advantages in terms of functional group tolerance. organic-chemistry.org

Table 1: Expected Products of Amide Bond Transformations

| Starting Material | Reagents/Conditions | Expected Major Product(s) | Transformation Type |

|---|---|---|---|

| This compound | H₃O⁺ (aq.), Heat | 5-Bromo-2-furoic acid and tert-Butylamine | Hydrolysis |

| This compound | 1. LiAlH₄, THF; 2. H₂O | (5-Bromofuran-2-yl)-N-(tert-butyl)methanamine | Reduction |

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Ring

The furan ring in this compound can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction is a powerful tool for constructing six-membered rings with high stereocontrol and is fundamental to the synthesis of complex molecules from furan-based starting materials. rsc.orgmdpi.com However, the aromatic character of furan leads to a relatively low reactivity and often results in reversible Diels-Alder reactions. nih.govnih.gov

Reactivity Modulation by Halogen Substituents: The Halogen Effect in Furan Diels-Alder Chemistry

According to Frontier Molecular Orbital (FMO) theory, the rate of a normal-demand Diels-Alder reaction is increased by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. nih.gov Conversely, electron-withdrawing substituents on the furan ring, such as the bromo group and the amide functionality in this compound, would be expected to decrease its reactivity as a diene.

However, a phenomenon known as the "halogen effect" has been observed, where the presence of a halogen substituent on the furan ring can paradoxically increase the rate and exergonicity of the Diels-Alder reaction. nih.govresearchgate.net This counterintuitive outcome has been noted particularly in intramolecular Diels-Alder reactions. rsc.orgresearchgate.net Several factors are believed to contribute to this effect:

Transition State Stabilization: Electronic effects beyond simple FMO theory, such as stabilization of positive charge in the transition state. rsc.org

Steric and Conformational Effects: The halogen may favor a reactive conformation or introduce specific steric interactions in the transition state. nih.gov

Dipolar Interactions: Favorable dipolar interactions between the halogenated furan and the dienophile in the transition state have been identified through computational studies. rsc.orgresearchgate.net

Therefore, the bromo-substituent at the C5 position of the furan ring in this compound is expected to play a significant role in modulating its reactivity in cycloaddition reactions.

Table 2: General Effect of Substituents on Furan Diels-Alder Reactivity

| Substituent Type on Furan Ring | Expected Effect (FMO Theory) | Observed Effect (Halogen Effect) | Example Substituents |

|---|---|---|---|

| Electron-Donating | Increases Reactivity | N/A | -CH₃, -OCH₃ |

| Electron-Withdrawing (Non-Halogen) | Decreases Reactivity | N/A | -CHO, -NO₂ |

| Electron-Withdrawing (Halogen) | Decreases Reactivity | Increases Reactivity | -Br, -Cl |

Stereochemical Considerations in Furan-based Cycloaddition Reactions

A critical aspect of the Diels-Alder reaction is its stereoselectivity, specifically the formation of endo and exo isomers. wikipedia.org In the context of furan cycloadditions, this selectivity is often under kinetic or thermodynamic control. nih.gov

Kinetic Control: At lower reaction temperatures, the reaction is typically under kinetic control, favoring the formation of the endo adduct. The endo transition state is stabilized by secondary orbital interactions, leading to a lower activation energy and a faster rate of formation. acs.org

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction of furans is often reversible. nih.gov Under these conditions, the system can reach thermodynamic equilibrium, which favors the formation of the more stable exo adduct. The exo isomer is sterically less hindered and therefore lower in energy than the endo isomer. nih.govnih.gov

For this compound, cycloaddition with a dienophile like maleimide (B117702) would lead to two possible diastereomeric products. The choice of reaction conditions (temperature and time) would be crucial in determining the ratio of the kinetically favored endo product to the thermodynamically favored exo product.

Table 3: Stereochemical Control in Typical Furan Diels-Alder Reactions

| Control Type | Reaction Conditions | Favored Product | Rationale |

|---|---|---|---|

| Kinetic | Lower Temperature, Shorter Time | Endo Adduct | Lower activation energy due to stabilizing secondary orbital interactions. acs.org |

| Thermodynamic | Higher Temperature, Longer Time | Exo Adduct | Reversibility allows equilibration to the more sterically stable isomer. nih.govnih.gov |

Structural Characterization and Elucidation Techniques for 5 Bromo N Tert Butyl 2 Furamide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental to the characterization of new chemical entities. The planned analysis for 5-Bromo-N-(tert-butyl)-2-furamide would have included the following:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Without experimental data, a predictive analysis suggests that the ¹H NMR spectrum would show distinct signals for the protons on the furan (B31954) ring and the tert-butyl group. The two protons on the furan ring would likely appear as doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the bromine atom and the amide group. The nine equivalent protons of the tert-butyl group would be expected to produce a sharp singlet in the aliphatic region.

Similarly, the ¹³C NMR spectrum would be expected to show nine distinct carbon signals corresponding to the different carbon environments within the molecule. This would include four signals for the furan ring carbons, one for the carbonyl carbon of the amide, and two for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

A detailed analysis, including chemical shifts and coupling constants, would be necessary to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Key absorptions would include a strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1630-1680 cm⁻¹. An N-H stretching vibration would be anticipated around 3300 cm⁻¹, and C-H stretching vibrations for the furan ring and the tert-butyl group would also be present. The presence of the C-Br bond would result in a stretching vibration in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be crucial for confirming the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 246.10 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation pattern would provide further structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement, which would lead to predictable fragment ions.

X-ray Crystallography for Solid-State Structure Determination

A definitive confirmation of the three-dimensional structure of this compound in the solid state would require single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. However, no published crystallographic data for this compound could be located.

Advanced Spectroscopic and Diffraction Methods

Advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. To date, no studies employing these advanced methods for the characterization of this compound have been identified in the public domain.

Computational and Theoretical Investigations of 5 Bromo N Tert Butyl 2 Furamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. researchgate.netnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its chemical properties and reactivity. For instance, a theoretical investigation of N-(diethylcarbamothioyl) furan-2-carboxamide utilized both ab initio (Hartree Fock) and DFT (B3LYP/6-311+G**) models to determine its electrochemical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

While specific HOMO-LUMO data for 5-Bromo-N-(tert-butyl)-2-furamide is not available, studies on related compounds illustrate the type of information that can be obtained. For example, DFT calculations on newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes were used to calculate the energies of their frontier molecular orbitals. nih.gov From these energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for an Analogous Compound System (Diorganotin(IV) complexes) Note: This data is for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes and is presented here for illustrative purposes only. nih.gov

| Parameter | Formula | Complex I | Complex II |

| HOMO Energy (eV) | EHOMO | -6.83 | -6.65 |

| LUMO Energy (eV) | ELUMO | -1.21 | -1.13 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.83 | 6.65 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.21 | 1.13 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 5.62 | 5.52 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.02 | -3.89 |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.81 | 2.76 |

| Softness (S) | S = 1 / (2η) | 0.18 | 0.18 |

| Electronegativity (χ) | χ = -μ | 4.02 | 3.89 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.88 | 2.74 |

Data sourced from a study on diorganotin(IV) complexes. nih.gov

The electron density distribution reveals how electrons are shared between atoms in a molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of this distribution, plotting the electrostatic potential onto the molecule's surface. MEP maps are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net Red-colored regions indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue regions signify positive potential (electron-poor, prone to nucleophilic attack).

In a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to generate MEP maps, which helped to explore the distribution of electrons and identify reactive sites. nih.gov For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the furan (B31954) oxygen, indicating these as sites for electrophilic interaction. The area around the amide proton would likely show positive potential.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt, their relative stabilities, and the dynamics of their interconversion. This is particularly important for a molecule like this compound, which has several rotatable bonds.

An MD simulation would reveal the preferred three-dimensional shape of the molecule, the flexibility of the tert-butyl and furan-amide linkages, and how the molecule might interact with its environment, such as a solvent or a biological receptor. For instance, a study on N-(4-Bromophenyl)furan-2-carboxamide and its analogues used MD simulations to investigate the stability of the compounds when bound to a protein (NDM-1), providing insights into their potential as drug candidates. mdpi.com The stability of the protein-ligand complex was assessed over a 50-nanosecond simulation. mdpi.com

Table 2: Example of Molecular Dynamics Simulation Parameters for a Related Furan-2-Carboxamide System Note: This table illustrates typical parameters used in MD simulations, based on a study of carbothioamide derivatives. nih.gov

| Parameter | Value/Method |

| Software Package | Amber 18 |

| Force Field | Amber 14ff / GAFF2 (for ligand) |

| Water Model | TIP3P |

| System Neutralization | Addition of counter-ions (e.g., Na+) |

| Minimization Steps | 2 stages (e.g., 10,000 and 6000 steps) |

| System Heating | Gradual heating to production temperature |

| Production Run Temperature | 300 K |

| Production Run Pressure | ~1 atm |

In Silico Prediction of Chemical Reactivity and Stereoselectivity

Computational methods are also crucial for predicting the stereoselectivity of reactions—that is, the preference for forming one stereoisomer over another. rsc.org This is achieved by calculating the energies of the transition states leading to the different possible products. The reaction pathway with the lower activation energy will be the favored one. For reactions involving this compound, computational modeling could predict whether a reaction would be, for example, enantioselective or diastereoselective, by comparing the transition state energies for the formation of each stereoisomer. rsc.orgresearchgate.net

Computational Methodologies for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the step-by-step pathway of a chemical reaction, known as the reaction mechanism. rsc.org By locating and calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed mechanism can be constructed. researchgate.netmdpi.com

For this compound, computational methods could be used to elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives via Suzuki-Miyaura cross-coupling has been reported. mdpi.com A computational study could model this reaction to confirm the catalytic cycle, identify the rate-determining step, and explain the observed yields and regioselectivity. Such studies often employ DFT to optimize the geometries of all species along the reaction coordinate and calculate the activation barriers. mdpi.com

Structure Activity Relationship Sar Methodologies Applied to Furan 2 Carboxamide Systems

Theoretical Underpinnings of Structure-Activity Relationship (SAR) in Chemical Research

In the context of furan-2-carboxamide systems, SAR studies aim to elucidate how different parts of the molecule—the furan (B31954) ring, the carboxamide linker, and the various substituents—contribute to its interaction with a biological target. researchgate.netnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur in the furan-2-carboxamide scaffold provides opportunities for diverse intermolecular interactions such as hydrogen bonding, which are often critical for binding to biological macromolecules. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced approach to SAR, where statistical methods are used to correlate physicochemical properties of compounds with their biological activities. nih.gov These properties, known as molecular descriptors, can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants), and sterics (e.g., Taft parameters).

QSAR models can be used to predict the activity of novel compounds before they are synthesized, thereby saving time and resources. For furan-3-carboxamides, a QSAR investigation was conducted to find a correlation between various physicochemical parameters and their antimicrobial activity. nih.gov Similar approaches could be applied to furan-2-carboxamide systems to guide the design of new derivatives with improved properties. A study on furan derivatives as corrosion inhibitors also utilized QSAR modeling to establish a relationship between the compounds' molecular descriptors and their inhibitory effects. digitaloceanspaces.com

Principles of Ligand-Based and Structure-Based Design in Furan-2-carboxamide Research

Drug design strategies can be broadly categorized as either ligand-based or structure-based.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target (ligands). By comparing the structures of active and inactive compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. Phenotypic screening, which identifies molecules that produce a desired effect in cells or organisms, can provide the initial active compounds for ligand-based design. nih.gov For instance, a phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative with anti-gluconeogenesis potency. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a key computational tool in structure-based design, predicting how a ligand will bind to a receptor. In a study on furan-2-carboxamides with antibiofilm activity, molecular docking suggested a similar binding mode for active carbohydrazides to that of related furanones inside the LasR protein. researchgate.netnih.govnih.gov

Both ligand-based and structure-based design methodologies are powerful tools in the development of novel furan-2-carboxamide derivatives as therapeutic agents.

Advanced Topics and Future Research Directions in 5 Bromo N Tert Butyl 2 Furamide Chemistry

Development of Novel and Efficient Synthetic Routes for Halogenated Furan-2-carboxamides

The synthesis of furan-2-carboxamides, including halogenated derivatives like 5-Bromo-N-(tert-butyl)-2-furamide, traditionally relies on the coupling of a carboxylic acid derivative with an amine. Conventional methods often involve converting the carboxylic acid to a more reactive species, such as an acyl chloride or using stoichiometric coupling reagents. ucl.ac.uksemanticscholar.org While effective, these approaches often generate significant chemical waste and can require harsh conditions. ucl.ac.uksemanticscholar.org

Modern synthetic chemistry is increasingly focused on developing more efficient and novel catalytic methods that offer higher atom economy and milder reaction conditions. bohrium.comnumberanalytics.com These advanced strategies are paramount for the synthesis of halogenated furan-2-carboxamides.

Catalytic Amide Bond Formation:

Transition Metal Catalysis : Catalytic systems based on transition metals like palladium, copper, and nickel can facilitate the direct coupling of amines with esters or carboxylic acids, bypassing the need for stoichiometric activators. numberanalytics.com

Organocatalysis : Small organic molecules, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), can serve as catalysts for amidation, offering a metal-free alternative that can reduce costs and toxicity. numberanalytics.com

Biocatalysis : The use of enzymes, such as lipases, presents a highly selective and environmentally benign approach to amide synthesis, operating under mild aqueous conditions. ucl.ac.uknumberanalytics.com

A significant advancement in green chemistry is the development of solvent-free amide synthesis. One such method utilizes boric acid as a catalyst for the reaction between a carboxylic acid and urea, proceeding via simple trituration and heating, which drastically reduces reaction times and environmental impact. semanticscholar.orgresearchgate.net

The following table provides a comparative overview of synthetic approaches for amide bond formation, applicable to the synthesis of halogenated furan-2-carboxamides.

| Method | Activating Agent/Catalyst | Typical Solvents | Key Advantages | Key Disadvantages |

| Traditional | Thionyl Chloride, HATU, EDC ucl.ac.uk | DMF, CH2Cl2 ucl.ac.uk | High reactivity, well-established | Poor atom economy, hazardous reagents, waste generation ucl.ac.uk |

| Transition Metal Catalysis | Palladium, Ruthenium, Boron-based catalysts bohrium.comnumberanalytics.com | Various organic solvents | High efficiency, milder conditions, high atom economy bohrium.com | Metal contamination, catalyst cost |

| Biocatalysis | Enzymes (e.g., Lipases) ucl.ac.uk | Aqueous media | High selectivity, environmentally friendly ucl.ac.uknumberanalytics.com | Limited substrate scope, preliminary stage of development ucl.ac.uk |

| Solvent-Free | Boric Acid (with urea) semanticscholar.orgresearchgate.net | None | Rapid, simple, high purity, follows green chemistry principles semanticscholar.orgresearchgate.net | Requires heating, substrate scope may be limited |

Future research will likely focus on expanding the scope of catalytic methods, particularly using earth-abundant metals and biocatalytic systems, to provide even more efficient and sustainable pathways to a diverse range of halogenated furan-2-carboxamides. bohrium.com

Exploration of Unconventional Reactivity Profiles for this compound

The true synthetic potential of this compound lies in the exploration of reactivity beyond simple amide chemistry. The carbon-bromine bond serves as a versatile functional handle for a variety of transformations, particularly metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position of the furan (B31954) ring is ideally situated for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, which provides a strong precedent for the reactivity of similar bromo-heterocycles. uzh.chresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the bromo-furan with a boronic acid or ester, introducing a new aryl or heteroaryl substituent. This is a powerful method for generating libraries of analogues with diverse electronic and steric properties. uzh.chresearchgate.net

Buchwald-Hartwig Amination : This allows for the formation of C-N bonds, coupling the bromo-furan with various amines.

Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling with a terminal alkyne.

Heck Coupling : This involves the coupling with an alkene to form a new substituted alkene.

The table below outlines potential cross-coupling reactions for this compound based on established methods for other bromo-heterocycles. uzh.chresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf-CF3)Cl2 / Ag2CO3 researchgate.net | 5-Aryl-N-(tert-butyl)-2-furamide |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 5-Amino-N-(tert-butyl)-2-furamide |

| Sonogashira | Terminal Alkyne | Pd catalyst / Cu(I) cocatalyst / Base | 5-Alkynyl-N-(tert-butyl)-2-furamide |

| Heck | Alkene | Pd catalyst / Base | 5-Alkenyl-N-(tert-butyl)-2-furamide |

Other Reactivity: Beyond cross-coupling, the furan ring itself can participate in cycloaddition reactions. Recent studies have explored the dearomative cycloaddition of furans, which could offer a pathway to complex, three-dimensional structures. acs.org Furthermore, directed C–H activation at other positions on the furan ring represents another frontier for creating structural diversity from this scaffold. mdpi.com The use of tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand in nickel-catalyzed cross-couplings, presents an innovative and cost-effective strategy that could be applied to this system. chemrxiv.org

Integration of Machine Learning and Artificial Intelligence in Furan Derivative Research

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable synthetic routes to target molecules like this compound and its derivatives. acs.orgnih.gov These programs use databases of known reactions, sometimes represented as reaction templates or learned through neural networks, to work backward from the target to available starting materials. acs.orgmoleculemaker.org This can help chemists identify more efficient or novel synthetic pathways that might not be immediately obvious. nih.gov

Reaction Optimization and Prediction: ML models can be trained to predict the outcome of reactions, including yield and selectivity, under various conditions (e.g., catalyst, solvent, temperature). acs.org This predictive power allows for the in silico optimization of reactions, such as the cross-coupling of this compound, saving significant time and resources in the lab. technologynetworks.com For instance, ML models have been developed to predict the corrosion inhibition properties of furan derivatives, demonstrating their utility in materials science applications. digitaloceanspaces.com

New Molecule Design and Property Prediction: AI and ML are also powerful tools for designing new molecules. By learning the relationship between chemical structure and biological activity or material properties, ML models can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.net Starting with the this compound scaffold, AI could be used to design novel derivatives with optimized properties for applications in pharmaceuticals or materials, guiding future synthetic efforts. moleculemaker.org

Sustainable Chemistry Considerations in the Synthesis and Research of Furan-2-carboxamide Derivatives

The principles of sustainable or "green" chemistry are increasingly critical in guiding chemical synthesis and research. numberanalytics.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding hazardous substances. ucl.ac.ukbohrium.com

Renewable Feedstocks: A key advantage of furan-based chemistry is the potential to source the furan core from renewable biomass. frontiersin.org Furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered key platform chemicals that can be produced from the dehydration of sugars found in lignocellulosic biomass (e.g., agricultural waste). nih.govmdpi.comrsc.org This bio-based origin makes furan-2-carboxamides an attractive alternative to petroleum-derived compounds, contributing to a more sustainable chemical industry. nih.govmdpi.com

Green Synthetic Methods: The application of green chemistry principles to the synthesis of furan-2-carboxamides involves several strategies:

Atom Economy : Employing catalytic reactions, such as those discussed in section 7.1, instead of stoichiometric reagents, maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. bohrium.comnumberanalytics.com

Safer Solvents : Traditional amide syntheses often use hazardous solvents like DMF and CH2Cl2. ucl.ac.uk Research is focused on replacing these with greener alternatives or developing solvent-free reaction conditions. researchgate.net

Energy Efficiency : Exploring energy-efficient activation methods, such as microwave irradiation or biocatalysis at ambient temperatures, can reduce the carbon footprint of synthetic processes.

The following table contrasts traditional and sustainable approaches in the context of furan-2-carboxamide synthesis.

| Principle | Traditional Approach | Sustainable Approach |

| Feedstock | Petroleum-based starting materials | Biomass-derived furans (e.g., from HMF) nih.govrsc.org |

| Reagents | Stoichiometric coupling agents (e.g., carbodiimides) ucl.ac.uk | Catalytic methods (metal, organo-, or biocatalysts) bohrium.comnumberanalytics.com |

| Solvents | Halogenated solvents (e.g., CH2Cl2), DMF ucl.ac.uk | Greener solvents (e.g., water, bio-derived solvents), or solvent-free conditions researchgate.net |

| Waste | High E-Factor (significant waste production) ucl.ac.ukrsc.org | Low E-Factor (minimal waste) numberanalytics.com |

By embracing these sustainable practices, the research and production of this compound and its derivatives can be conducted in a more environmentally responsible and economically viable manner, aligning chemical innovation with global sustainability goals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-N-(tert-butyl)-2-furamide, and how is purity validated?

- Methodological Answer : The compound can be synthesized via coupling reactions between halogenated furan intermediates and tert-butylamine derivatives. For example, aminobenzophenone derivatives are reacted with activated furan carboxylates under catalytic conditions (e.g., EDCI/HOBt) to form furamides . Purity is typically assessed using HPLC (AUC ≥95%) and corroborated by H NMR and LCMS to confirm structural integrity and absence of byproducts .

Q. What safety protocols are critical when handling tert-butyl-containing reagents during synthesis?

- Methodological Answer : Tert-butyl reagents, such as tert-butyl hydroperoxide, require strict safety measures:

- Use explosion-proof equipment and grounded metal containers to prevent static discharge .

- Store in cool, ventilated areas away from heat sources, and employ non-sparking tools during transfers .

Advanced Research Questions

Q. How can continuous flow chemistry improve scalability and yield for this compound synthesis?

- Methodological Answer : Multistep continuous processes enhance reproducibility and reduce intermediates’ degradation. For example, Yu et al. (2019) demonstrated a continuous aerobic oxidative coupling for brominated sulfonamides, achieving >90% yield by optimizing residence time and temperature gradients in tubular reactors . Similar approaches can be adapted for furamides by integrating inline purification (e.g., scavenger columns) to streamline multi-step syntheses .

Q. What advanced structural characterization techniques resolve ambiguities in brominated furamides?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for confirming stereochemistry and substituent positioning, as shown for structurally analogous brominated benzamides . When crystallography is impractical, high-resolution NMR (e.g., C DEPT, NOESY) and IR spectroscopy can differentiate regioisomers by analyzing coupling patterns and carbonyl stretching frequencies .

Q. How can researchers address discrepancies between computational reactivity predictions and experimental results?

- Methodological Answer : Contradictions often arise from solvent effects or unaccounted steric hindrance. Iterative DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., COSMO-RS) improve accuracy. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can identify hidden intermediates or transition states .

Interdisciplinary and Application-Focused Questions

Q. What strategies evaluate the biological activity of this compound derivatives?

- Methodological Answer : High-throughput screening in "informer libraries" (e.g., Merck’s Aryl Halide Library) identifies bioactivity by testing derivatives against disease-relevant protein targets (e.g., kinase inhibitors) . Structure-activity relationships (SAR) are refined by modifying substituents (e.g., replacing bromine with electron-withdrawing groups) and assaying cytotoxicity and binding affinity .

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound?

- Methodological Answer : DOE identifies critical factors (e.g., catalyst loading, temperature) through factorial designs. For example, Polish Journal of Chemical Technology (2007) optimized epoxidation yields by varying Mo(CO) concentration and TBHP stoichiometry, analyzed via response surface methodology (RSM) . Similar DOE frameworks can be applied to furamide synthesis to maximize yield and minimize side reactions.

Data Analysis and Validation

Q. How do researchers validate synthetic intermediates when spectral data conflicts with literature?

- Methodological Answer : Cross-validation using orthogonal techniques is essential. For example, if H NMR signals overlap, F NMR or HRMS can clarify structures. For crystalline intermediates, X-ray diffraction provides unambiguous confirmation, as demonstrated for tert-butyl benzamide derivatives .

Q. What statistical methods resolve batch-to-batch variability in furamide synthesis?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers in reaction parameters (e.g., impurity profiles). Process Analytical Technology (PAT) tools, such as inline FTIR, monitor real-time reaction progress to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.